
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile: is a synthetic organic compound. Its chemical formula is C12H13F2N, and it features a benzene ring substituted with a cyano group (CN) and two fluorine atoms. The “1R” in its name indicates the stereochemistry of the amino group, which is in the R configuration.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,6-difluorobenzonitrile with ®-1-aminobutane under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place in a suitable solvent (such as dichloromethane or acetonitrile) at an elevated temperature. Acidic or basic catalysts may be employed to facilitate the reaction. Purification methods, such as column chromatography or recrystallization, yield the pure compound.
c. Industrial Production: While industrial-scale production details are proprietary, manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The key reaction involved in its synthesis.
Aromatic Substitution: The cyano group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the cyano group to an amine or other functional groups.
Fluorination: The compound’s fluorine atoms may participate in further reactions.
Base: Used for deprotonation during nucleophilic substitution.
Acid: Employed for protonation or activation of the cyano group.
Hydrogenation Catalysts: For reduction reactions.
Fluorinating Agents: To introduce fluorine atoms.
Major Products: The primary product is 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile itself. Side products may include regioisomers or stereoisomers.
Scientific Research Applications
Chemistry::
Fluorine Chemistry: The compound’s fluorine atoms make it valuable for studying fluorination reactions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Investigated for their enhanced pharmacokinetics and bioavailability.
Receptor Ligands: May interact with specific receptors due to its unique structure.
Agrochemicals: Fluorinated compounds find applications in crop protection.
Materials Science: Used as building blocks for novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While no direct analogs exist, its combination of fluorine substitution, cyano group, and stereochemistry sets it apart. Similar compounds include other fluorinated aromatics or nitriles.
Properties
Molecular Formula |
C11H12F2N2 |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
4-[(1R)-1-aminobutyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m1/s1 |
InChI Key |
QYGLBXWVSJOMSF-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
Canonical SMILES |
CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


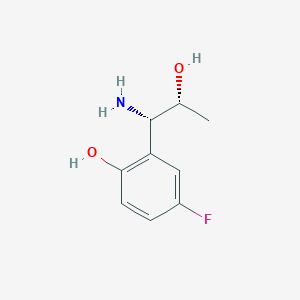
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
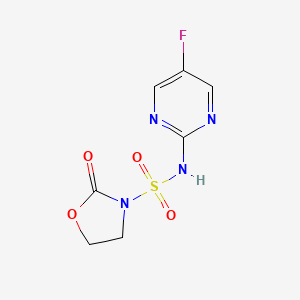
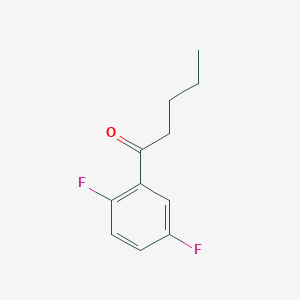
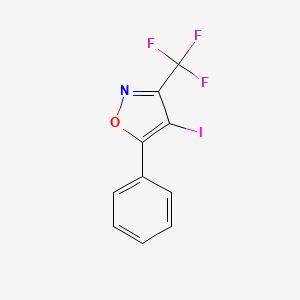




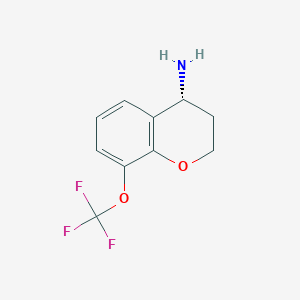
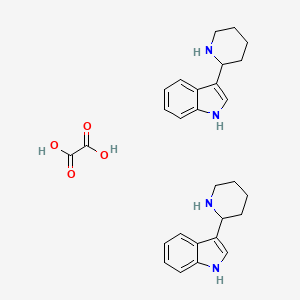
![2-(6-Bromo-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13055843.png)

